2-(5-Bromothiophen-2-yl)propanoic acid
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Overview
Description
2-(5-Bromothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method is the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding ethyl ketone. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Uses palladium and copper catalysts with alkynes.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound, while Sonogashira coupling with an alkyne would produce an alkyne-substituted thiophene .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)propanoic acid is not well-studied. its reactivity is primarily due to the presence of the bromine atom and the thiophene ring, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)propanoic acid
- 2-(5-Iodothiophen-2-yl)propanoic acid
- 2-(5-Methylthiophen-2-yl)propanoic acid
Uniqueness
2-(5-Bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which makes it more reactive in certain types of chemical reactions compared to its chloro, iodo, and methyl analogs. This increased reactivity can be advantageous in synthetic applications where a higher degree of functionalization is required .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPTFUXSSLCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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